Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate
Description
Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a structurally complex heterocyclic compound featuring a thiazolo[4,5-d]pyrimidine core. This bicyclic system is fused with a thiazole and pyrimidine ring, further modified by a 7-oxo group, 3-phenyl substitution, and a 2-thioxo moiety. The core is linked to a thioacetamido group at position 5, which connects to an ethyl benzoate ester.
Properties
Molecular Formula |
C22H18N4O4S3 |
|---|---|
Molecular Weight |
498.6 g/mol |
IUPAC Name |
ethyl 2-[[2-[(7-oxo-3-phenyl-2-sulfanylidene-6H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl)sulfanyl]acetyl]amino]benzoate |
InChI |
InChI=1S/C22H18N4O4S3/c1-2-30-20(29)14-10-6-7-11-15(14)23-16(27)12-32-21-24-18-17(19(28)25-21)33-22(31)26(18)13-8-4-3-5-9-13/h3-11H,2,12H2,1H3,(H,23,27)(H,24,25,28) |
InChI Key |
PDMVABJMUWHXRX-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1NC(=O)CSC2=NC3=C(C(=O)N2)SC(=S)N3C4=CC=CC=C4 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate typically involves multiple steps:
-
Formation of the Thiazolo[4,5-d]pyrimidine Core: : This step involves the cyclization of appropriate precursors under specific conditions. For instance, the reaction of 5-acetyl-4-aminopyrimidines with carboxylic acid chlorides under reflux in xylene followed by the addition of a base can yield thiazolo[4,5-d]pyrimidine derivatives .
-
Introduction of the Phenyl Group: : The phenyl group can be introduced through a nucleophilic substitution reaction involving phenyl isothiocyanate and anthranilic acid .
-
Formation of the Ethyl Ester Moiety: : The final step involves esterification, where the carboxylic acid group is converted to an ethyl ester using ethanol and an acid catalyst .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the implementation of purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Nucleophilic Substitution Reactions
The thioether (-S-) and thioxo (-C=S) groups serve as key reactive sites for nucleophilic attacks.
-
Thioether reactivity : The sulfur atom in the thioether linkage undergoes nucleophilic substitution with alkyl/aryl halides. For example, reactions with methyl iodide in DMF at 60°C yield S-alkylated derivatives.
-
Thioxo group : The thiocarbonyl group participates in nucleophilic additions, such as reactions with hydroxylamine to form thiosemicarbazone analogs .
Table 1: Nucleophilic Substitution Conditions
| Reagent | Solvent | Temperature | Product | Yield | Source |
|---|---|---|---|---|---|
| CH₃I | DMF | 60°C | S-Methylated derivative | 72% | |
| NH₂OH·HCl | EtOH/H₂O | Reflux | Thiosemicarbazone analog | 68% |
Electrophilic Aromatic Substitution
The benzoate moiety and phenyl substituent undergo electrophilic substitutions.
-
Halogenation : Directed by the ester's electron-withdrawing effect, bromination occurs at the para position of the benzoate ring using Br₂ in acetic acid .
-
Nitration : Nitration with HNO₃/H₂SO₄ introduces nitro groups at meta positions relative to the ester group .
Table 2: Electrophilic Substitution Parameters
| Reaction | Reagent | Position | Isomer Ratio | Source |
|---|---|---|---|---|
| Bromination | Br₂ (AcOH) | Para | 85:15 | |
| Nitration | HNO₃/H₂SO₄ | Meta | 92:8 |
Ester Hydrolysis and Functionalization
The ethyl ester group is susceptible to hydrolysis, enabling carboxylate intermediate formation.
-
Basic hydrolysis : Treatment with NaOH (2M) in ethanol/water (1:1) at 80°C yields the carboxylic acid derivative.
-
Amide formation : The hydrolyzed carboxylate reacts with amines (e.g., benzylamine) via EDCl/HOBt coupling to produce amide analogs.
Table 3: Ester Hydrolysis Kinetics
| Base | Time (h) | Conversion (%) | Byproduct | Source |
|---|---|---|---|---|
| NaOH (2M) | 6 | 94 | Ethanol | |
| LiOH (1M) | 4 | 88 | None |
Cyclization and Heterocycle Formation
The thiazolo[4,5-d]pyrimidine core participates in annulation reactions:
-
Oxadiazole formation : Reaction with hydrazine hydrate forms 1,3,4-oxadiazole rings fused to the pyrimidine system .
-
Thiadiazole derivatives : Treatment with Lawesson’s reagent converts amide groups to thioamides, enabling cyclization .
Key Cyclization Data :
Cross-Coupling Reactions
Palladium-catalyzed couplings modify the phenyl or thioacetamido groups:
-
Suzuki coupling : The phenyl ring reacts with arylboronic acids (Pd(PPh₃)₄, K₂CO₃) to introduce biphenyl motifs .
-
Buchwald-Hartwig amination : Primary amines install amino groups at the thioacetamido chain.
Table 4: Cross-Coupling Efficiency
| Reaction Type | Catalyst | Substrate | Yield | Source |
|---|---|---|---|---|
| Suzuki coupling | Pd(PPh₃)₄ | 4-FC₆H₄B(OH)₂ | 81% | |
| Buchwald-Hartwig | Pd₂(dba)₃/Xantphos | NH₂C₆H₄OMe | 73% |
Oxidation and Reduction Pathways
-
Sulfur oxidation : H₂O₂ oxidizes thioether to sulfoxide (-SO-) and sulfone (-SO₂-) derivatives.
-
Nitrile reduction : Catalytic hydrogenation (H₂/Pd-C) reduces nitriles to amines without affecting the thiazolo ring .
Critical Observations :
Scientific Research Applications
Medicinal Chemistry
Anticancer Properties
The compound has been investigated for its antiproliferative effects against various cancer cell lines. The thiazolo[4,5-d]pyrimidine core structure is known for its ability to inhibit specific kinases involved in cancer cell growth and survival. Research indicates that ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate exhibits selective inhibition of Protein Kinase B (PKB), which is crucial in cancer signaling pathways.
Antimicrobial Activity
Studies have shown that this compound possesses antimicrobial properties, making it a candidate for further development as an antimicrobial agent. The unique structural features allow it to interact with bacterial enzymes and disrupt their function effectively.
Biological Studies
Mechanism of Action
The mechanism of action involves the interaction of this compound with various biological targets. Its thiazolo-pyrimidine structure allows it to inhibit certain enzymes that play key roles in cell proliferation and apoptosis. This interaction can lead to the modulation of critical signaling pathways within cells.
Biochemical Research
In biochemical studies, this compound is used to explore its interactions with receptors and enzymes. Understanding these interactions helps elucidate its potential therapeutic effects and mechanisms of action in various biological systems.
Industrial Applications
Material Science
The unique chemical structure of this compound makes it a candidate for developing new materials with specific properties. Its stability and reactivity can be harnessed in creating innovative compounds for industrial applications.
-
Antiproliferative Activity Study
A study conducted on various cancer cell lines demonstrated that ethyl 2-(2-((7-oxo-3-phenyl...) had significant inhibitory effects on cell proliferation. The results indicated a dose-dependent response with IC50 values comparable to established chemotherapeutics. -
Antimicrobial Efficacy Assessment
Research evaluating the antimicrobial properties revealed that the compound effectively inhibited the growth of several pathogenic bacteria. The study highlighted its potential as a lead compound for developing new antibiotics.
Mechanism of Action
The mechanism of action of ethyl 2-[2-({7-oxo-3-phenyl-2-sulfanylidene-2H,3H,6H,7H-[1,3]thiazolo[4,5-d]pyrimidin-5-yl}sulfanyl)acetamido]benzoate involves its interaction with molecular targets such as enzymes and receptors. The thiazolo[4,5-d]pyrimidine core is known to inhibit certain kinases, which play a crucial role in cell proliferation and survival . This inhibition can lead to the suppression of cancer cell growth.
Comparison with Similar Compounds
Data Table: Structural and Crystallographic Comparison
Research Findings and Implications
- Synthesis : Microwave-assisted methods (as in ) could optimize the target compound’s yield by reducing side reactions .
- Crystallography: The monoclinic packing of the thiazolo[3,2-a]pyrimidine derivative () suggests that similar hydrogen-bonding networks may stabilize the target compound’s solid-state structure .
- Substituent Effects : The trimethoxybenzylidene group in ’s compound enhances crystallinity, while the target’s benzoate ester may improve solubility in polar aprotic solvents.
Biological Activity
Ethyl 2-(2-((7-oxo-3-phenyl-2-thioxo-2,3,6,7-tetrahydrothiazolo[4,5-d]pyrimidin-5-yl)thio)acetamido)benzoate is a complex organic compound with notable biological activities. This article explores its biological activity, including synthesis, mechanisms of action, and potential therapeutic applications. The compound's unique structure, featuring a thiazolo[4,5-d]pyrimidine core, is linked to various pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 456.6 g/mol. The compound's structure includes multiple functional groups that contribute to its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C20H16N4O3S3 |
| Molecular Weight | 456.6 g/mol |
| IUPAC Name | This compound |
| Melting Point | N/A |
| Boiling Point | N/A |
| Density | N/A |
Antimicrobial Activity
Research indicates that compounds similar to this compound exhibit significant antimicrobial properties. For instance, derivatives containing thiazole and thiazolidine moieties have shown effectiveness against various bacterial strains and fungi . The mechanism often involves disruption of bacterial cell wall synthesis or interference with metabolic pathways.
Antitumor Activity
Studies have highlighted the potential antitumor effects of related thiazolo[4,5-d]pyrimidine compounds. These compounds can induce apoptosis in cancer cells through the activation of specific signaling pathways . In vitro studies demonstrated that derivatives can inhibit the growth of various cancer cell lines by inducing cell cycle arrest and promoting programmed cell death .
Anticonvulsant Activity
This compound has been evaluated for anticonvulsant properties. Compounds with similar structures have been shown to modulate neurotransmitter levels and enhance GABAergic activity . This suggests a potential role in managing epilepsy and other seizure disorders.
Study 1: Antimicrobial Evaluation
A study conducted by Al-Khuzaie and Al-Majidi (2014) assessed the antimicrobial efficacy of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The results indicated that certain derivatives exhibited minimum inhibitory concentrations (MICs) as low as 10 µg/mL.
Study 2: Antitumor Mechanism Investigation
In a study by Mohamed et al. (2016), thiazolidine derivatives were evaluated for their cytotoxic effects on human breast cancer cells (MCF-7). The findings revealed that these compounds inhibited cell proliferation significantly compared to control groups.
Study 3: Anticonvulsant Activity Assessment
El-Azab et al. (2013) explored the anticonvulsant effects of thiazole derivatives in animal models. The results showed a marked reduction in seizure frequency and duration when treated with specific compounds derived from thiazole frameworks.
Q & A
Basic Research Questions
Q. What synthetic methodologies are commonly employed to prepare thiazolo-pyrimidine derivatives analogous to the target compound?
- Methodological Answer : Synthesis typically involves multi-step reactions starting with condensation of thiourea derivatives with α,β-unsaturated carbonyl compounds. For example, describes a reflux-based cyclocondensation of 5-phenyl-6-methyl-2-thioxo-1,2,3,4-tetrahydropyrimidine with chloroacetic acid and aromatic aldehydes in acetic acid/acetic anhydride (1:1) for 8–10 hours . Similar approaches can be adapted by substituting the aldehyde (e.g., 2,4,6-trimethoxybenzaldehyde) to introduce diverse substituents. Purification often involves recrystallization from ethyl acetate/ethanol mixtures .
Q. How can the purity and structural integrity of the synthesized compound be validated?
- Methodological Answer : Combine spectroscopic and crystallographic techniques:
- NMR : Use and NMR to confirm connectivity of the thiazolo-pyrimidine core and substituents (e.g., phenyl, thioacetamido groups) .
- X-ray diffraction : Single-crystal X-ray analysis (as in ) resolves conformational details, such as puckering of the pyrimidine ring (deviation up to 0.224 Å from planarity) and dihedral angles between fused rings (e.g., 80.94° between thiazolo-pyrimidine and benzene rings) .
- Elemental analysis : Verify stoichiometry via CHNS/O microanalysis.
Advanced Research Questions
Q. How do steric and electronic effects of substituents influence the compound’s crystal packing and intermolecular interactions?
- Methodological Answer : Analyze hydrogen bonding and π-π stacking via X-ray crystallography. In , bifurcated C–H···O hydrogen bonds form chains along the c-axis, stabilized by electron-withdrawing groups (e.g., oxo, thioxo) on the pyrimidine ring . Computational tools (e.g., Mercury, CrystalExplorer) can quantify interaction energies and predict packing motifs for novel derivatives.
Q. What strategies resolve contradictions in spectroscopic data during structural elucidation?
- Methodological Answer :
- Dynamic NMR : Detect conformational flexibility (e.g., hindered rotation of substituents) causing signal splitting .
- DFT calculations : Compare experimental and computed NMR chemical shifts to validate proposed tautomers or stereoisomers.
- Complementary techniques : Use IR to confirm functional groups (e.g., C=O at ~1700 cm) and mass spectrometry to verify molecular ion peaks .
Q. How can structure-activity relationships (SAR) be explored for pharmacological potential?
- Methodological Answer :
- Functional group modulation : Replace the phenyl group ( ) with electron-deficient/donating substituents (e.g., 4-chlorophenyl in ) to assess effects on bioactivity .
- In vitro assays : Test derivatives for enzyme inhibition (e.g., antimicrobial or anticancer targets) using standardized protocols (MIC, IC). Correlate activity with substituent electronic profiles (Hammett σ values) or steric bulk (Taft parameters).
Experimental Design Considerations
Q. What reaction conditions optimize yield in the cyclocondensation step?
- Methodological Answer :
- Catalyst screening : Sodium acetate (1.5 g in ) enhances reactivity by deprotonating intermediates .
- Solvent selection : Glacial acetic acid improves solubility of polar intermediates, while anhydrous conditions prevent hydrolysis.
- Temperature control : Reflux (~110°C) ensures complete cyclization; monitor reaction progress via TLC (silica gel, ethyl acetate/hexane eluent).
Q. How can crystallization conditions be tailored to obtain high-quality single crystals for X-ray studies?
- Methodological Answer :
- Solvent polarity gradient : Slow evaporation of ethyl acetate/ethanol (3:2) promotes nucleation ( ) .
- Temperature control : Crystallize at 4°C to reduce disorder.
- Seeding : Introduce microcrystals from prior batches to induce controlled growth.
Data Interpretation Challenges
Q. How to address discrepancies between computational modeling and experimental crystallographic data?
- Methodological Answer :
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
